N2-(3-chloro-4-methylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride

Description

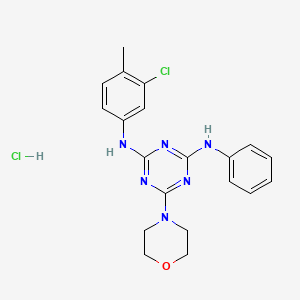

N2-(3-chloro-4-methylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based small molecule characterized by:

- Triazine core: A 1,3,5-triazine ring substituted at positions 2, 4, and 4.

- Substituents: N2: 3-chloro-4-methylphenyl group (electron-withdrawing chloro and lipophilic methyl). N4: Phenyl group (aromatic hydrophobic moiety). C6: Morpholino group (enhances solubility via polarity and hydrogen bonding).

- Hydrochloride salt: Improves aqueous solubility and bioavailability compared to the free base .

Synthesis: Prepared via nucleophilic substitution of 2,4-dichloro-6-morpholino-1,3,5-triazine with 3-chloro-4-methylaniline and aniline under basic conditions (e.g., Na₂CO₃ in THF/water), analogous to methods in .

Properties

IUPAC Name |

2-N-(3-chloro-4-methylphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN6O.ClH/c1-14-7-8-16(13-17(14)21)23-19-24-18(22-15-5-3-2-4-6-15)25-20(26-19)27-9-11-28-12-10-27;/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJYWNJCDZFMPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(3-chloro-4-methylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound belonging to the class of triazine derivatives. This compound has garnered attention for its potential biological activities, particularly in cancer research, due to its ability to inhibit specific pathways involved in tumor growth.

Chemical Structure and Properties

The compound features a triazine core with various substituents that significantly influence its chemical reactivity and biological activity. The molecular formula is CHClN·HCl, with a molecular weight of approximately 433.34 g/mol. It typically appears as a solid crystalline substance and exhibits good solubility in polar solvents due to the presence of amine and morpholino groups.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of the PI3K/Akt signaling pathway. This pathway is crucial for cell proliferation, survival, and glucose metabolism. Inhibition of this pathway has been linked to antitumor efficacy in various cancer models .

Antitumor Efficacy

Research indicates that compounds similar to N2-(3-chloro-4-methylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine have demonstrated significant antitumor activity in both in vitro and in vivo studies. Specifically, studies involving xenograft tumor models have shown promising results when these compounds were administered intravenously .

Case Studies and Research Findings

Several studies have explored the biological activity of triazine derivatives:

- Inhibitory Effects on Tumor Growth : A study demonstrated that a related bis(morpholino-1,3,5-triazine) derivative exhibited potent antitumor properties in subcutaneous and orthotopic xenograft models. The compound's ability to inhibit mutant forms of isocitrate dehydrogenase (IDH), which are implicated in various cancers, was highlighted .

- Structure-Activity Relationships : The structure-activity relationship (SAR) analysis showed that modifications in the substituents on the triazine ring could enhance biological activity. For instance, the introduction of methyl groups increased lipophilicity and improved cellular uptake.

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N4-(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | 898630-67-6 | Similar triazine core with different substitutions |

| N2-(3-chloro-4-methylphenyl)-N4-(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | 898630-62-1 | Additional methyl substitution enhancing lipophilicity |

| N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | 1179483-37-4 | Fluorinated variant potentially exhibiting different biological activities |

Safety and Toxicology

While exploring the biological activities of this compound, attention must also be given to its safety profile. The compound has been classified under several hazard categories:

Comparison with Similar Compounds

Key Structural Variations and Physicochemical Properties

The following table summarizes critical differences between the target compound and analogs:

Electronic and Steric Effects

Solubility and Bioavailability

Pharmacological Potential

Crystallographic Data

- SHELX Refinement : Structural analogs (e.g., ) are often characterized via X-ray crystallography using SHELX software, confirming planar triazine cores and substituent orientations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.